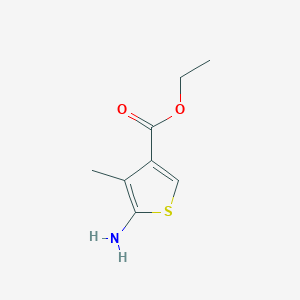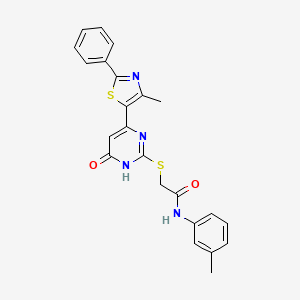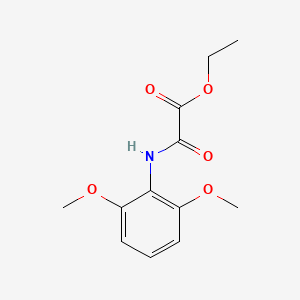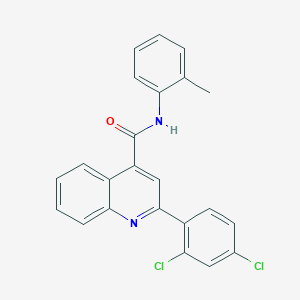![molecular formula C14H8FN3OS B2796252 2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile CAS No. 634162-74-6](/img/structure/B2796252.png)
2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetonitrile” is a chemical with the CAS Number: 451461-16-8 . It has a molecular weight of 304.3 . The IUPAC name for this compound is (5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9FN2O3S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)14(20)17(7-16-13)5-11(18)19/h1-4,6-7H,5H2,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.It is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources.
科学的研究の応用
Antitubercular Activity
This compound has been investigated for its potential antitubercular properties. Researchers have explored derivatives with different halogen atoms on the phenyl ring, observing varying effects on antitubercular activity against Mycobacterium tuberculosis (Mtb) . Notably, the derivative N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited potent activity with a minimal inhibitory concentration (MIC90) value of 0.488 µM. Importantly, it was non-cytotoxic to normal Vero cells .
Biological Targets
The structural similarity of this compound to purine bases (adenine and guanine) has attracted interest from medicinal chemists. Over 300,000 structures of the 1 H -pyrazolo [3,4- b ]pyridine isomer (including nearly 2400 patents) and around 83,000 structures of the 2 H -pyrazolo [3,4- b ]pyridine isomer (including 1500 patents) have been reported . These compounds have been explored for various biological targets due to their resemblance to purines.
Synthetic Methods
The synthesis of 1 H -pyrazolo [3,4- b ]pyridines involves diverse substituents at positions N1, C3, C4, C5, and C6. Researchers have employed methods starting from preformed pyrazoles or pyridines. The choice of substituents significantly impacts the final structure .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
作用機序
Target of Action
Similar compounds have been found to have activity againstMycobacterium tuberculosis
Mode of Action
It is suggested that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their targets . This implies that the compound might interact with its targets within the bacterial cell, leading to its anti-tubercular activity.
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
It is noted that all the potent compounds from a similar series have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could impact its bioavailability.
Result of Action
It is noted that similar compounds have displayed in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis . This suggests that the compound may have a bactericidal or bacteriostatic effect on Mycobacterium tuberculosis.
特性
IUPAC Name |
2-[5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3OS/c15-10-3-1-9(2-4-10)11-7-20-13-12(11)14(19)18(6-5-16)8-17-13/h1-4,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMJXLQZTIMUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)N(C=N3)CC#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2796171.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2796173.png)



![Ethyl 4-[[2-[[5-(naphthalene-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2796180.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2796183.png)

![Methyl [(4-ethoxyphenyl)sulfonyl]acetate](/img/structure/B2796187.png)

![4-Amino-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B2796191.png)
